[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea
Overview
Description
[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea is a chemical compound with the molecular formula C2H5N7O It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Tetrazol-5-ylideneamino)hydrazinyl]urea typically involves the reaction of hydrazine derivatives with tetrazole-containing compounds. One common method involves the reaction of 5-aminotetrazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrazine compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-(Tetrazol-5-ylideneamino)hydrazinyl]urea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules. Its tetrazole ring can mimic certain biological structures, making it a candidate for drug design and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Compounds containing tetrazole rings have been investigated for their antimicrobial, antiviral, and anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [2-(Tetrazol-5-ylideneamino)hydrazinyl]urea involves its interaction with molecular targets through its tetrazole ring. The nitrogen-rich structure allows for strong hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminotetrazole: A precursor in the synthesis of [2-(Tetrazol-5-ylideneamino)hydrazinyl]urea, also containing a tetrazole ring.
Tetrazole: The parent compound of the tetrazole family, used in various chemical reactions and applications.
Hydrazine Derivatives: Compounds containing the hydrazine functional group, which can undergo similar reactions.
Uniqueness
This compound is unique due to its combination of a tetrazole ring and a hydrazine moiety
Properties
IUPAC Name |
[(2E)-2-(2H-tetrazol-5-ylimino)hydrazinyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N9O/c3-1(12)4-8-9-5-2-6-10-11-7-2/h(H3,3,4,9,12)(H2,5,6,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXJSAGJESBPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)N=NNNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NNN=N1)/N=N/NNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421354 | |
Record name | [2-(tetrazol-5-ylideneamino)hydrazinyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41183-70-4 | |
Record name | NSC73056 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [2-(tetrazol-5-ylideneamino)hydrazinyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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